

# Understanding the lack of clinical efficacy of Fevipiprant in severe asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fevipiprant |           |
| Cat. No.:            | B1672611    | Get Quote |

# Technical Support Center: Fevipiprant and Severe Asthma

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to understand the lack of clinical efficacy of **Fevipiprant** in severe asthma.

## Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for Fevipiprant in asthma?

A1: **Fevipiprant** (QAW039) is an oral, selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The rationale was that PGD2 is a key lipid mediator released predominantly by mast cells during an allergic inflammatory response.[1][2] By binding to the DP2 receptor on various immune cells—including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils—PGD2 promotes a cascade of pro-inflammatory events.[3] These events include the recruitment and activation of eosinophils and the release of type 2 cytokines (IL-4, IL-5, IL-13), which are central to the pathophysiology of asthma. **Fevipiprant** was designed to block this interaction, thereby inhibiting the downstream inflammatory cascade.

Q2: What promising results did early-phase trials of Fevipiprant show?

## Troubleshooting & Optimization





A2: Early-phase trials suggested that **Fevipiprant** had the potential to be an effective treatment for asthma. A Phase II study involving patients with moderate-to-severe asthma and sputum eosinophilia (≥2%) demonstrated that **Fevipiprant** (225 mg twice daily for 12 weeks) significantly reduced the geometric mean sputum eosinophil percentage from 5.4% to 1.1%, a 3.5-fold greater decrease compared to placebo. Other studies also showed improvements in lung function (FEV1) and a reduction in airway smooth muscle mass, a feature associated with disease severity. These encouraging results provided a strong basis for advancing **Fevipiprant** into larger Phase III trials.

Q3: What were the primary endpoints of the pivotal Phase III LUSTER-1 and LUSTER-2 trials?

A3: The LUSTER-1 (NCT02555683) and LUSTER-2 (NCT02563067) were replicate 52-week, randomized, double-blind, placebo-controlled Phase III trials. The primary efficacy endpoint was the annualized rate of moderate-to-severe asthma exacerbations in two patient populations: those with high blood eosinophil counts (≥250 cells per µL) and the overall study population. The trials evaluated two doses of **Fevipiprant** (150 mg and 450 mg once daily) as an add-on therapy for patients with inadequately controlled severe asthma (GINA Steps 4 and 5).

Q4: Why did **Fevipiprant** fail to meet its primary endpoints in the Phase III trials?

A4: Despite the promising early data, **Fevipiprant** failed to meet the clinically relevant threshold for reducing the annual rate of moderate-to-severe exacerbations compared to placebo in the pivotal LUSTER-1 and LUSTER-2 trials. While the 450 mg dose showed a modest, non-statistically significant reduction in exacerbation rates, the results were not robust enough to support regulatory approval or further development in asthma. The totality of the data from the VIBRANT program, which also included the failed ZEAL-1 and ZEAL-2 trials in moderate asthma, led Novartis to discontinue its development for this indication.

Q5: Was there any specific patient subgroup that showed a more favorable response?

A5: The primary analysis of the LUSTER trials was prespecified for patients with high blood eosinophil counts (≥250 cells/µL), a key biomarker for type 2 inflammation. The hypothesis was that this "T2-high" subgroup would be most likely to respond to a DP2 antagonist. However, even within this population, **Fevipiprant** did not demonstrate a statistically significant reduction in exacerbations compared to placebo. For instance, in the LUSTER-1 trial's high eosinophil







population, the annualized rate ratio for exacerbations with the 450 mg dose was 0.83, and in LUSTER-2, it was 0.72, but neither result was statistically significant after adjusting for multiple testing.

Q6: What does the failure of **Fevipiprant** suggest about the role of the PGD2-DP2 pathway in severe asthma?

A6: The disappointing results from the **Fevipiprant** trials have prompted a re-evaluation of the PGD2-DP2 pathway as a therapeutic target in severe asthma. While the pathway is clearly involved in type 2 inflammation, its role may be more complex or redundant than initially believed. It is possible that in chronic, severe asthma, other inflammatory pathways become more dominant, making the blockade of the DP2 receptor alone insufficient to alter the disease course significantly. The results meaningfully contribute to the scientific understanding of the DP2 pathway, suggesting it may not be a primary driver of exacerbations in this patient population.

## **Troubleshooting Guide for Clinical Research**

This guide addresses common issues encountered when translating promising early-phase results into successful late-stage clinical outcomes, using the **Fevipiprant** case as an example.



| Problem                                                                                                                                                                                                                                                                                 | Potential Root Cause                                                                                                                                                                                                                                                                                      | Suggested Troubleshooting /<br>Next Steps for Researchers                                                                                                                                                                                                 |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Strong Phase II biomarker response does not translate to Phase III clinical efficacy.                                                                                                                                                                                                   | 1. Biomarker is not on the causal pathway: The selected biomarker (e.g., sputum eosinophils) may be a surrogate for inflammation but not a direct driver of the clinical endpoint (e.g., exacerbations). While Fevipiprant effectively reduced eosinophils, this reduction did not prevent exacerbations. | Action: Investigate the functional role of the biomarker more deeply. Explore alternative or composite biomarkers that are more closely linked to clinical outcomes, such as urinary prostaglandin D2 metabolites or specific gene expression signatures. |
| 2. Redundancy of inflammatory pathways: In a complex disease like severe asthma, multiple inflammatory pathways can lead to the same clinical outcome. Blocking a single pathway (PGD2-DP2) may be insufficient if other pathways (e.g., those involving IL-4, IL-13, TSLP) compensate. | Action: In preclinical models and exploratory clinical studies, investigate the effects of combination therapies that target multiple pathways.  Analyze patient samples to identify dominant inflammatory pathways in non-responders.                                                                    |                                                                                                                                                                                                                                                           |
| A targeted therapy fails in a patient population expected to respond.                                                                                                                                                                                                                   | 1. Heterogeneity within the target population: The "T2-high" asthma endotype, often defined by blood eosinophil counts, is itself heterogeneous. The DP2 pathway may only be critical in a specific subset of these patients not adequately captured by broad inclusion criteria.                         | Action: Conduct post-hoc analyses of trial data with more stringent or novel biomarker criteria to identify potential responder subgroups. For future trials, consider a "biomarker-endotype-driven" approach with more refined patient selection.        |



2. Incorrect dose or dosing regimen: The doses selected for Phase III, while showing biological activity, may not have been optimal for achieving the desired clinical effect over a 52-week period.

Action: Re-evaluate Phase II dose-ranging studies.
Consider adaptive trial designs in the future to allow for dose adjustments based on interim analyses of both biomarker and clinical data.

Discrepancy between different clinical endpoints.

1. Endpoint Mismatch with Mechanism: Fevipiprant showed some effect on airway remodeling markers (smooth muscle mass) and lung function in earlier trials but failed on the primary endpoint of exacerbations. The drug's primary impact may be on chronic airway changes rather than acute events.

Action: Carefully select primary endpoints that align with the drug's hypothesized mechanism of action. Consider powering studies for key secondary endpoints that may capture other clinically meaningful benefits. No previous trial of a DP2 antagonist had been powered to detect an effect on exacerbations.

## **Quantitative Data Summary**

Table 1: Overview of the **Fevipiprant** Phase III LUSTER Clinical Trials



| Feature            | LUSTER-1                                                                                       | LUSTER-2                                                                                       |
|--------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| NCT Number         | NCT02555683                                                                                    | NCT02563067                                                                                    |
| Patient Population | 894 patients (≥12 years) with inadequately controlled severe asthma (GINA Steps 4/5).          | 877 patients (≥12 years) with inadequately controlled severe asthma (GINA Steps 4/5).          |
| Treatment Arms     | Fevipiprant 150 mg QD,<br>Fevipiprant 450 mg QD,<br>Placebo QD.                                | Fevipiprant 150 mg QD,<br>Fevipiprant 450 mg QD,<br>Placebo QD.                                |
| Treatment Duration | 52 weeks                                                                                       | 52 weeks                                                                                       |
| Primary Endpoint   | Annualized rate of moderate-<br>to-severe asthma<br>exacerbations.                             | Annualized rate of moderate-<br>to-severe asthma<br>exacerbations.                             |
| Key Outcome        | Did not meet the clinically relevant threshold for reduction in exacerbation rate vs. placebo. | Did not meet the clinically relevant threshold for reduction in exacerbation rate vs. placebo. |

Table 2: Key Efficacy Results - Annualized Rate Ratio of Moderate-to-Severe Exacerbations (vs. Placebo)

| Patient Population              | Dose             | LUSTER-1 (95% CI) | LUSTER-2 (95% CI) |
|---------------------------------|------------------|-------------------|-------------------|
| Overall Population              | 150 mg           | 0.96 (0.75–1.22)  | 0.82 (0.62–1.07)  |
| 450 mg                          | 0.78 (0.61–1.01) | 0.76 (0.58–1.00)  |                   |
| High Eosinophil (≥250 cells/μL) | 150 mg           | 1.04 (0.77–1.41)  | 0.69 (0.50–0.96)  |
| 450 mg                          | 0.83 (0.61–1.14) | 0.72 (0.52–1.01)  |                   |

## **Experimental Protocols**

Methodology: Quantification of Sputum Eosinophils (Generalized Protocol)



A common method in asthma clinical trials to assess airway inflammation is the quantification of eosinophils in induced sputum. This protocol is a generalized representation of the methodology used in studies like those for **Fevipiprant**.

- Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3%, 4%, 5% NaCl) for increasing durations to induce coughing and sputum production. Lung function (FEV1) is monitored throughout for safety.
- Sputum Processing: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to liquefy the mucus and create a single-cell suspension.
- Cell Counting: A total cell count is performed on the processed sample using a hemocytometer.
- Cytospin Preparation: A portion of the cell suspension is centrifuged onto a microscope slide using a cytocentrifuge (cytospin).
- Staining: The slide is stained with a differential stain (e.g., Wright-Giemsa or May-Grünwald Giemsa) to allow for the morphological identification of different leukocyte populations.
- Differential Cell Count: A trained technician identifies and counts at least 400 non-squamous cells under a microscope. The number of eosinophils, neutrophils, macrophages, lymphocytes, and bronchial epithelial cells is recorded.
- Calculation: The sputum eosinophil percentage is calculated as: (Number of Eosinophils / Total Non-squamous Cells Counted) \* 100.

### **Visualizations**





#### Click to download full resolution via product page

Caption: The Prostaglandin D2 (PGD2) signaling pathway in allergic asthma.



Click to download full resolution via product page

Caption: Fevipiprant's mechanism of action as a DP2 receptor antagonist.





Click to download full resolution via product page

Caption: Simplified workflow for the Phase III LUSTER clinical trials.



Click to download full resolution via product page

Caption: Logical flow from promising Phase II data to Phase III failure.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation | springermedicine.com [springermedicine.com]
- 3. The impact of the prostaglandin D2 receptor 2 and its downstream effects on the pathophysiology of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the lack of clinical efficacy of Fevipiprant in severe asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#understanding-the-lack-of-clinical-efficacy-of-fevipiprant-in-severe-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com